molecular formula C19H23ClN2O3S B4628076 N-butyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide

N-butyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B4628076
M. Wt: 394.9 g/mol
InChI Key: MJKOAURVPGAZOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. These processes are crucial for introducing specific functional groups and achieving the desired molecular architecture. An example includes the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, which showcases the complexity and the steps involved in synthesizing such compounds (Yang Jian-she, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to N-butyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide can be analyzed using techniques like density functional theory (DFT). Studies often focus on optimizing the molecular structure, analyzing vibrational frequencies, and assessing potential energy distributions. Such analyses provide insights into the reactivity and stability of the molecule (A. FazilathBasha et al., 2021).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with nucleophiles, which are essential for further modifications and applications in synthesis. For instance, the reactivity towards chlorosulfonation and subsequent condensation with nucleophiles highlights the versatile chemical properties that can be harnessed for different synthetic routes (R. Cremlyn et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are crucial for understanding the potential applications of these compounds. Studies on related compounds have shown that they are amorphous, with high glass transition temperatures and stability up to 400°C, indicating good thermal properties (A. Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents and the ability to undergo transformation into different forms, are key aspects of these compounds. For example, the synthesis of N-Butyl-4-chlorobenzamide demonstrates the structural arrangement and intermolecular interactions, such as hydrogen bonding and Cl⋯Cl interactions, that contribute to its chemical behavior (A. Saeed et al., 2008).

Scientific Research Applications

Membrane Synthesis for Desalination

Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and methylated Poly[(4-aminophenyl)sulfonyl] butanediamide (mPASB) polymers were synthesized and used in the preparation of Polysulfone composite membranes. These membranes were explored for desalination applications, showing promising results in terms of salt rejection and water flux, which are crucial for water purification and desalination processes (Padaki et al., 2013).

Asymmetric Synthesis of Amino Alcohols

Tert-Butanesulfinyl aldimines and ketimines, bearing alpha-benzyloxy or alpha-silyloxy substituents, were used as precursors in the synthesis of protected 1,2-amino alcohols. This method yielded high diastereoselectivities and general protocols were established for the addition of various organometallic reagents to N-sulfinyl aldimines and ketimines, demonstrating a versatile approach to asymmetric synthesis (Tang, Volkman, & Ellman, 2001).

Dyeing Properties of Azonaphthalimide Derivatives

New acid dyes based on naphthalimides were prepared and their dyeing properties on wool fabrics were investigated. These dyes showed potential for dyeing wool and polyamide fabrics, offering a range of hues with good wash and perspiration fastnesses. This research provides insights into the application of naphthalimide derivatives in the textile industry (Hosseinnezhad et al., 2017).

Novel Compounds for Chemical and Pharmacological Studies

Various studies have synthesized and characterized new compounds for different applications, including electrophysiological activity studies, carbonic anhydrase inhibitors, and antineoplastic activity testing. For example, synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate as an intermediate of Tianeptine (Yang Jian-she, 2009) and investigation of benzamide-4-sulfonamides as inhibitors of human carbonic anhydrase isoforms (Abdoli et al., 2018) are some examples that highlight the chemical versatility and potential pharmacological applications of these compounds.

properties

IUPAC Name

N-butyl-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-3-4-13-21-19(23)16-7-11-18(12-8-16)22(26(2,24)25)14-15-5-9-17(20)10-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKOAURVPGAZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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